Efinaconazole Efinaconazole Efinaconazole is a member of the class of triazoles that is butan-2-ol which is substituted at positions 1, 2, and 3 by 1,2,4-triazol-1-yl, 2,4-difluorophenyl, and 4-methylenepiperidin-1-yl groups, respectively (the 2R,3R stereoisomer). It is an antifungal drug used for the topical treatment of onychomycosis (a nail infection caused mainly by dermatophytes). It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor. It is an organofluorine compound, an olefinic compound, a member of piperidines, a tertiary alcohol, a tertiary amino compound, a conazole antifungal drug and a triazole antifungal drug.
Efinaconazole is a 14 alpha-demethylase inhibitor indicated in the treatment of fungal infection of the nail, known as onychomycosis. It was approved for use in Canada and the USA in 2014 and is marketed by Valeant Pharmaceuticals North America LLC under the name Jublia.
Brand Name: Vulcanchem
CAS No.: 164650-44-6
VCID: VC0526911
InChI: InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1
SMILES: CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Molecular Formula: C18H22F2N4O
Molecular Weight: 348.4 g/mol

Efinaconazole

CAS No.: 164650-44-6

Inhibitors

VCID: VC0526911

Molecular Formula: C18H22F2N4O

Molecular Weight: 348.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Efinaconazole - 164650-44-6

CAS No. 164650-44-6
Product Name Efinaconazole
Molecular Formula C18H22F2N4O
Molecular Weight 348.4 g/mol
IUPAC Name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Standard InChI InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1
Standard InChIKey NFEZZTICAUWDHU-RDTXWAMCSA-N
Isomeric SMILES C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
SMILES CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Canonical SMILES CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Appearance Solid powder
Boiling Point 512.2±60.0 °C(Predicted)
Density 1.26±0.1 g/cm3(Predicted)
Description Efinaconazole is a member of the class of triazoles that is butan-2-ol which is substituted at positions 1, 2, and 3 by 1,2,4-triazol-1-yl, 2,4-difluorophenyl, and 4-methylenepiperidin-1-yl groups, respectively (the 2R,3R stereoisomer). It is an antifungal drug used for the topical treatment of onychomycosis (a nail infection caused mainly by dermatophytes). It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor. It is an organofluorine compound, an olefinic compound, a member of piperidines, a tertiary alcohol, a tertiary amino compound, a conazole antifungal drug and a triazole antifungal drug.
Efinaconazole is a 14 alpha-demethylase inhibitor indicated in the treatment of fungal infection of the nail, known as onychomycosis. It was approved for use in Canada and the USA in 2014 and is marketed by Valeant Pharmaceuticals North America LLC under the name Jublia.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility In water, 321.6 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms KP103; KP-103; KP 103; CTK5J2975; AGJ95634; KB145948; Efinaconazole; trade name: Jublia.
Vapor Pressure 1.57X10-9 mm Hg at 25 °C (est)
Reference 1. Bonhert K, Dorizas A, Sadick NS. Efficacy of combination therapy with efinaconazole 10% solution and 1064 nm Nd:YAG laser for treatment of toenail onychomycosis. J Cosmet Laser Ther. 2019;21(3):179-183. doi: 10.1080/14764172.2018.1502451. Epub 2018 Jul 27. PMID: 30052090.

2. Monti D, Mazzantini D, Tampucci S, Vecchione A, Celandroni F, Burgalassi S, Ghelardi E. Ciclopirox and Efinaconazole Transungual Permeation, Antifungal Activity, and Proficiency To Induce Resistance in Trichophyton rubrum. Antimicrob Agents Chemother. 2019 Sep 23;63(10):e00442-19. doi: 10.1128/AAC.00442-19. PMID: 31332076; PMCID: PMC6761538.

3. Gupta AK, Paquet M. Efinaconazole 10% nail solution: a new topical treatment with broad antifungal activity for onychomycosis monotherapy. J Cutan Med Surg. 2014 May-Jun;18(3):151-5. doi: 10.2310/7750.2013.13095. PMID: 24800702.

4. Pollak RA. Efinaconazole topical solution, 10%: the development of a new topical treatment for toenail onychomycosis. J Am Podiatr Med Assoc. 2014 Nov;104(6):568-73. doi: 10.7547/8750-7315-104.6.568. PMID: 25514267.

5. Hur MS, Park M, Jung WH, Lee YW. Evaluation of drug susceptibility test for Efinaconazole compared with conventional antifungal agents. Mycoses. 2019 Mar;62(3):291-297. doi: 10.1111/myc.12870. Epub 2018 Dec 17. PMID: 30427072.
PubChem Compound 489181
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator